

# Spectroscopic Blueprint of 1-(Benzyloxy)-2-nitrobenzene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-(Benzyloxy)-2-nitrobenzene

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This technical guide provides a comprehensive analysis of the spectroscopic data for the versatile synthetic intermediate, **1-(benzyloxy)-2-nitrobenzene**. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the unequivocal identification and characterization of this compound. As a key building block in organic synthesis, a thorough understanding of its spectral properties is paramount for its application in the development of complex molecules, including pharmaceuticals and functional materials.[1]

## Introduction

**1-(Benzyloxy)-2-nitrobenzene** (CAS No. 4560-41-2) is an aromatic compound featuring a benzene ring substituted with a benzyloxy group and a nitro group in an ortho arrangement.[2] The presence of the electron-withdrawing nitro group and the bulky benzyloxy group dictates the molecule's reactivity and steric environment, making spectroscopic analysis a powerful tool for structural elucidation. This guide will dissect the key features of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectra, providing the necessary framework for its unambiguous identification in a laboratory setting.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For **1-(benzyloxy)-2-nitrobenzene**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide a detailed map of the carbon and hydrogen atoms within the molecule.

## $^1\text{H}$ NMR Spectroscopy: A Proton's Perspective

The  $^1\text{H}$  NMR spectrum of **1-(benzyloxy)-2-nitrobenzene** is characterized by distinct signals corresponding to the aromatic protons of the two benzene rings and the benzylic methylene protons.

Experimental Protocol: A sample of **1-(benzyloxy)-2-nitrobenzene** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), and analyzed using a 400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Data Interpretation: The spectrum is expected to show a singlet for the benzylic protons ( $-\text{CH}_2-$ ) and a series of multiplets for the nine aromatic protons.

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Benzylic ( $-\text{CH}_2-$ )	~5.2	Singlet	2H
Aromatic ( $\text{C}_6\text{H}_5$ )	~7.3-7.5	Multiplet	5H
Aromatic ( $\text{C}_6\text{H}_4$ )	~7.0-7.9	Multiplet	4H

Note: The exact chemical shifts and coupling patterns for the aromatic protons of the nitro-substituted ring can be complex due to the influence of the nitro and benzyloxy groups. The protons ortho and para to the electron-withdrawing nitro group are typically shifted downfield.<sup>[3]</sup>

## $^{13}\text{C}$ NMR Spectroscopy: The Carbon Skeleton

The  $^{13}\text{C}$  NMR spectrum provides information on the number of unique carbon environments in the molecule.

Experimental Protocol: The  $^{13}\text{C}$  NMR spectrum is typically acquired on the same instrument as the  $^1\text{H}$  NMR, using a proton-decoupled sequence to simplify the spectrum to a series of singlets

for each unique carbon atom.

Data Interpretation: **1-(Benzyloxy)-2-nitrobenzene** has 13 carbon atoms, but due to symmetry in the unsubstituted phenyl ring, fewer than 13 signals may be observed. The carbon attached to the nitro group (ipso-carbon) is expected to be significantly deshielded.

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)
Benzylic (-CH <sub>2</sub> -)	~70-75
Aromatic (C-NO <sub>2</sub> )	~145-150
Aromatic (C-O)	~150-155
Aromatic (C <sub>6</sub> H <sub>5</sub> & C <sub>6</sub> H <sub>4</sub> )	~115-140

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: The IR spectrum of **1-(benzyloxy)-2-nitrobenzene** can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Data Interpretation: The IR spectrum will exhibit characteristic absorption bands for the nitro group, the ether linkage, and the aromatic rings.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
N-O Asymmetric Stretch	~1520-1540
N-O Symmetric Stretch	~1340-1360
C-O-C Stretch (Ether)	~1240-1260
Aromatic C-H Stretch	~3030-3100
Aromatic C=C Stretch	~1450-1600

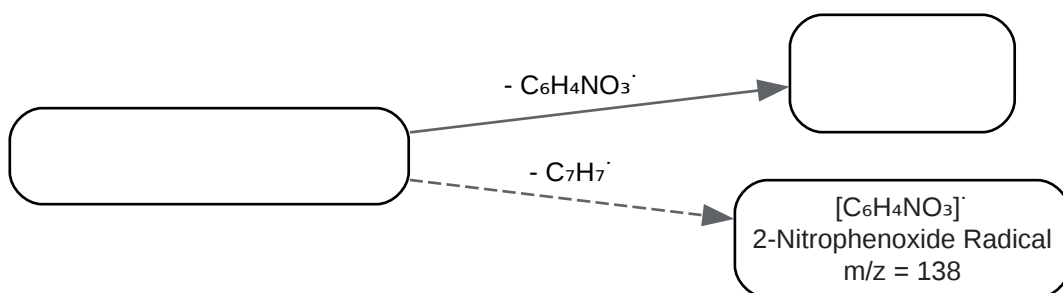
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

**Experimental Protocol:** A mass spectrum can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For a relatively small and stable molecule like **1-(benzyloxy)-2-nitrobenzene**, EI is a common method.

**Data Interpretation:** The mass spectrum will show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound (229.23 g/mol). The fragmentation pattern is also a key identifier.

**Expected Fragmentation:** The most prominent fragmentation pathway is often the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation ( $m/z$  91) and a 2-nitrophenoxide radical.

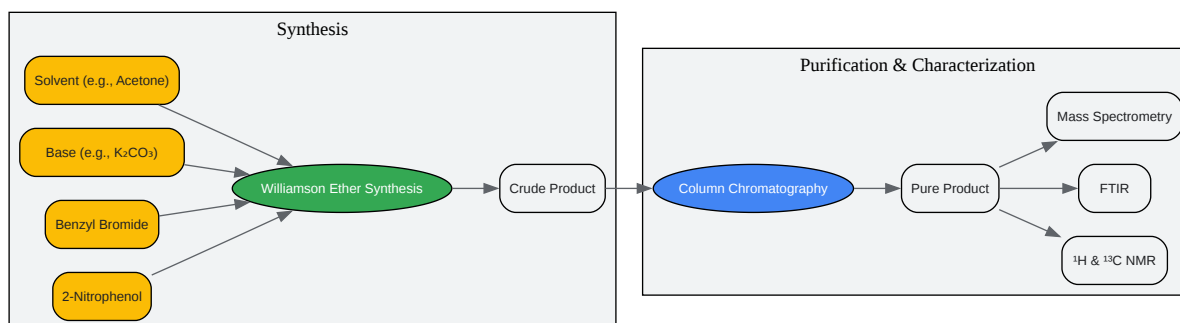


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Caption: Proposed fragmentation of **1-(benzyloxy)-2-nitrobenzene** in EI-MS.

## Synthesis and Characterization Workflow

The reliable spectroscopic analysis of **1-(benzyloxy)-2-nitrobenzene** is predicated on its successful synthesis and purification. A common synthetic route is the Williamson ether synthesis, involving the reaction of 2-nitrophenol with benzyl bromide in the presence of a base.



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Caption: General workflow for the synthesis and characterization of **1-(benzyloxy)-2-nitrobenzene**.

## Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of **1-(benzyloxy)-2-nitrobenzene**. A combined analysis of <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS data allows for the unambiguous confirmation of its molecular structure. This information is indispensable for researchers and scientists who utilize this compound as a key intermediate in the synthesis of more complex and potentially bioactive molecules.

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